molecular formula C12H9BrN2O B8515575 2-Bromo-N-phenyl-isonicotinamide

2-Bromo-N-phenyl-isonicotinamide

Cat. No.: B8515575
M. Wt: 277.12 g/mol
InChI Key: DCYAEHYCAYQOCY-UHFFFAOYSA-N
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Description

2-Bromo-N-phenyl-isonicotinamide is a halogenated pyridine derivative characterized by a bromine atom at the 2-position of the isonicotinamide core and an N-phenyl substituent. Its molecular formula is C₁₂H₉BrN₂O, with a molecular weight of 289.12 g/mol. The compound belongs to the class of substituted nicotinamides, which are widely studied for their applications in medicinal chemistry and materials science due to their tunable electronic properties and hydrogen-bonding capabilities. The bromine atom enhances electrophilic reactivity, making it a versatile intermediate in cross-coupling reactions, while the phenyl group contributes to π-stacking interactions, influencing crystallinity and solubility.

Properties

Molecular Formula

C12H9BrN2O

Molecular Weight

277.12 g/mol

IUPAC Name

2-bromo-N-phenylpyridine-4-carboxamide

InChI

InChI=1S/C12H9BrN2O/c13-11-8-9(6-7-14-11)12(16)15-10-4-2-1-3-5-10/h1-8H,(H,15,16)

InChI Key

DCYAEHYCAYQOCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-Bromo-N-phenyl-isonicotinamide, a comparative analysis with structurally analogous compounds is provided below. Key differences in substituents, molecular properties, and functional behavior are highlighted.

Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties References
This compound Br (C2), N-phenyl C₁₂H₉BrN₂O 289.12 Moderate solubility in polar aprotic solvents; planar conformation due to π-conjugation
2-Bromo-N-methoxy-N-methylisonicotinamide Br (C2), N-methoxy-N-methyl C₈H₉BrN₂O₂ 245.07 Lower molecular weight; enhanced metabolic stability due to methoxy group
5-Bromo-2-chloro-N-(2-cyclopropylethyl)isonicotinamide Br (C5), Cl (C2), N-(2-cyclopropylethyl) C₁₁H₁₂BrClN₂O 303.58 Increased lipophilicity; steric hindrance from cyclopropylethyl group
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Br (C3), 2-methylphenyl, keto-amine tautomer C₁₃H₁₁BrN₂O₂ 307.15 Planar conformation (dihedral angle: 8.38°); forms centrosymmetric dimers via N–H⋯O bonds
5-Bromo-2-hydroxyisonicotinic acid Br (C5), OH (C2), carboxylic acid C₆H₄BrNO₃ 218.01 High polarity; acidic protons enable salt formation

Pharmacological and Material Relevance

  • Halogen Effects : Bromine in this compound provides stronger halogen bonding compared to chlorine in analogs like 5-bromo-2-chloro derivatives, enhancing interactions with biological targets.
  • Tautomerism: Unlike the keto-amine tautomer observed in N-(3-bromo-2-methylphenyl) derivatives, this compound likely adopts a single tautomeric form due to the absence of competing hydrogen-bond donors.
  • Solubility : The phenyl group in this compound reduces water solubility compared to hydroxylated analogs like 5-bromo-2-hydroxyisonicotinic acid.

Key Research Findings

Crystallinity : Compounds with extended π-conjugation (e.g., N-(3-bromo-2-methylphenyl) derivatives) exhibit near-planar conformations, facilitating crystal packing and material stability.

Metabolic Stability : Methoxy and methyl groups in 2-Bromo-N-methoxy-N-methylisonicotinamide improve resistance to enzymatic degradation compared to unsubstituted amides.

Reactivity : Bromine at the 2-position enhances electrophilicity, enabling Suzuki-Miyaura cross-coupling reactions, whereas chlorine at the same position (as in 5-bromo-2-chloro analogs) prioritizes nucleophilic substitution.

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